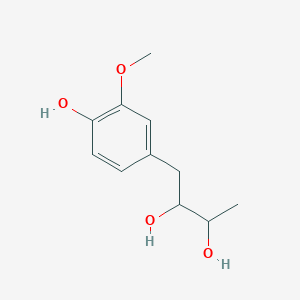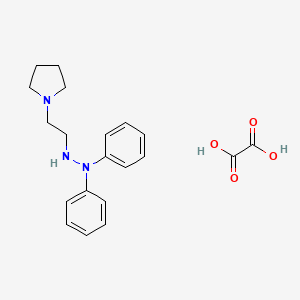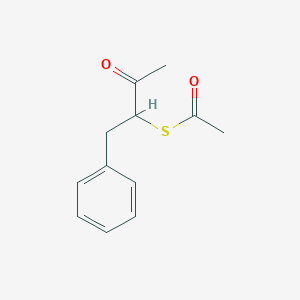
Non-4-ene-1,5,9-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-4-ene-1,5,9-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) and a double bond in its structure. This compound falls under the category of tricarboxylic acids, which are known for their significant roles in various biochemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Non-4-ene-1,5,9-tricarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies and automation can further enhance the production yield and quality.
Chemical Reactions Analysis
Types of Reactions: Non-4-ene-1,5,9-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Non-4-ene-1,5,9-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions.
Medicine: Research on this compound includes its potential therapeutic applications and its effects on biological systems.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Non-4-ene-1,5,9-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and influence cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Citric Acid: A well-known tricarboxylic acid used in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: A tricarboxylic acid with a similar structure but different functional groups.
Uniqueness: Non-4-ene-1,5,9-tricarboxylic acid is unique due to its specific structural features, such as the presence of a double bond and three carboxyl groups
Properties
CAS No. |
61421-97-4 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
non-4-ene-1,5,9-tricarboxylic acid |
InChI |
InChI=1S/C12H18O6/c13-10(14)7-3-1-5-9(12(17)18)6-2-4-8-11(15)16/h5H,1-4,6-8H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
PCONOWYGAFCDLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=CCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5-Dimethyl-2'-nitro-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14577294.png)





![1-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14577335.png)
![{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14577337.png)
